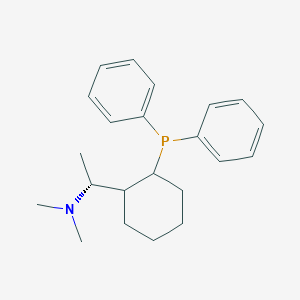![molecular formula C12H12N2O5 B12893876 Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate CAS No. 76421-05-1](/img/structure/B12893876.png)
Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ((2,5-dioxooxazolidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C12H12N2O5. It is known for its role as a heterocyclic building block in organic synthesis. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((2,5-dioxooxazolidin-4-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with 4-hydroxymethyl-2,5-dioxooxazolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of Benzyl ((2,5-dioxooxazolidin-4-yl)methyl)carbamate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl ((2,5-dioxooxazolidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones and benzyl derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzyl ((2,5-dioxooxazolidin-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a prodrug, where it can be converted into an active drug within the body.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzyl ((2,5-dioxooxazolidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate
- Carbamic acid, N- [4- (2,5-dioxo-4-oxazolidinyl)butyl]-, phenylmethyl ester
Uniqueness
Benzyl ((2,5-dioxooxazolidin-4-yl)methyl)carbamate is unique due to its specific structure, which combines the oxazolidinone ring with a benzyl carbamate group. This combination provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
76421-05-1 |
|---|---|
Formule moléculaire |
C12H12N2O5 |
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
benzyl N-[(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H12N2O5/c15-10-9(14-12(17)19-10)6-13-11(16)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,17) |
Clé InChI |
VCOGURCTJNSGEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCC2C(=O)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12893796.png)



![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)


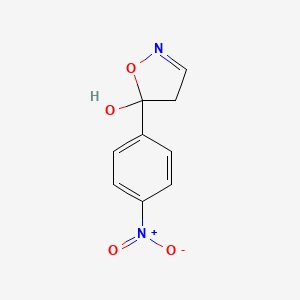
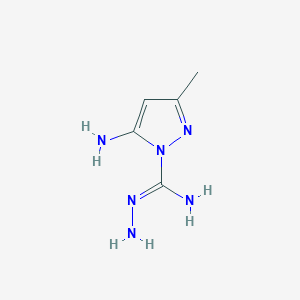
![2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12893847.png)
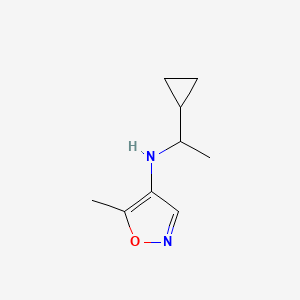
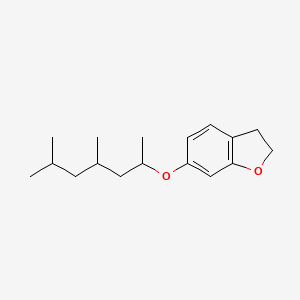
![Cis-3-methylenedecahydrocycloocta[b]furan](/img/structure/B12893860.png)
